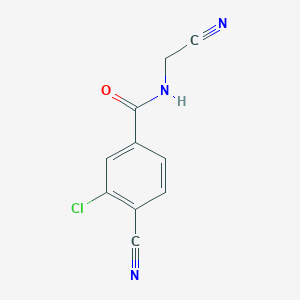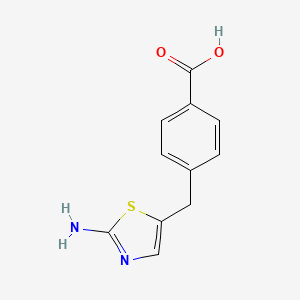![molecular formula C15H19N7O2 B2657364 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034277-25-1](/img/structure/B2657364.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with pyridazine precursors under reflux conditions.
Ethoxy Substitution: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethylating agents like ethyl iodide in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving appropriate diketone precursors and hydrazine.
Final Coupling: The final step involves coupling the triazolopyridazine core with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy group, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted triazolopyridazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific enzymes and pathways .
Medicine
In medicine, this compound is being investigated for its potential use in cancer therapy. It has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
作用机制
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it targets the c-Met and Pim-1 kinases, which are known to play crucial roles in cancer cell growth and survival . By inhibiting these kinases, the compound induces cell cycle arrest and promotes apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Another triazolopyridazine derivative with similar biological activities.
JNJ-38877605: A compound with a similar triazolopyridazine core, known for its anticancer properties.
Uniqueness
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain cancer-related enzymes. Its ethoxy group and pyrazole ring contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further drug development .
属性
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-13-7-6-11-17-18-12(22(11)20-13)8-16-15(23)14-9(2)19-21(4)10(14)3/h6-7H,5,8H2,1-4H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJKHAOEVQESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N(N=C3C)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)




![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide](/img/structure/B2657298.png)
![2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2657299.png)
![ethyl 4-(2-{[4-(4-ethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2657300.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2657301.png)

